Cas no 5368-62-7 (Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium)
5368-62-7 structure
Product Name:Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium
CAS-nummer:5368-62-7
MF:C40H38OP2
MW:596.676652431488
CID:1587699
PubChem ID:494053
Update Time:2025-04-21
Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium Chemische en fysische eigenschappen
Naam en identificatie
-
- Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium
- (BrPh3PCH2)2O
- Hexa-P-phenyl-P,P'-(3-oxa-pentandiyl)-di-phosphonium, Dibromid
- hexa-P-phenyl-P,P'-(2-oxa-propanediyl)-di-phosphonium, dibromide
- NSC244454
- Bis-<
- triphenyl-phosphoniomethyl>
- -ether-dibromid
- hexa-P-phenyl-P,P'-(3-oxa-pentanediyl)-di-phosphonium, dibromide
- (oxydiethylene)bis<
- triphenylphosphonium>
- dibromide
- Hexa-P-phenyl-P,P'-(2-oxa-propandiyl)-di-phosphonium, Dibromid
- (BrPh3PCH2)2O; Hexa-P-phenyl-P,P'-(3-oxa-pentandiyl)-di-phosphonium, Dibromid; hexa-P-phenyl-P,P'-(2-oxa-propanediyl)-di-phosphonium, dibromide; NSC244454; Bis-< triphenyl-phosphoniomethyl> -ether-dibromid; hexa-P-phenyl-P,P'-(3-oxa-pentanediyl)-di-phosphonium, dibromide; (oxydiethylene)bis< triphenylphosphonium> dibromide; Hexa-P-phenyl-P,P'-(2-oxa-propandiyl)-di-phosphonium, Dibromid;
- triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphonium
- Triphenyl(2-(2-(triphenylphosphoranyl)ethoxy)ethyl)phosphorane
- SCHEMBL838146
- NSC84070
- 5368-62-7
- NSC 84070
- AKOS002684811
- Bis(2-(triphenylphosphoranyl)ethyl) ether
-
- Inchi: 1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2
- InChI-sleutel: NJBGGFGJVQAWEK-UHFFFAOYSA-N
- LACHT: [P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCOCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 596.24004
- Monoisotopische massa: 596.24
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 43
- Aantal draaibare bindingen: 12
- Complexiteit: 606
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.9
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- Kookpunt: °Cat760mmHg
- Vlampunt: °C
- PSA: 9.23
- LogboekP: 3.99520
Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium Gerelateerde literatuur
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
5368-62-7 (Triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
CN Leverancier
Bulk
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie